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Compound of Interest

Compound Name: Decafluorobenzhydrol

Cat. No.: B167739 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Decafluorobenzhydrol, also known as bis(pentafluorophenyl)methanol, is a fluorinated

organic compound with the chemical formula C₁₃H₂F₁₀O. Its unique structure, featuring two

pentafluorophenyl rings attached to a central hydroxymethylene group, imparts distinct physical

and chemical properties that are of significant interest in medicinal chemistry and materials

science. The high degree of fluorination profoundly influences its electronic properties,

lipophilicity, and metabolic stability, making it a valuable building block in the design of novel

therapeutic agents and advanced materials. This technical guide provides a comprehensive

overview of the core physical and chemical properties of Decafluorobenzhydrol, detailed

experimental protocols for its synthesis and characterization, and an exploration of its potential

applications in drug development.

Core Physical and Chemical Properties
The physicochemical properties of Decafluorobenzhydrol are summarized in the tables

below, providing a clear reference for researchers. These properties are crucial for

understanding its behavior in various chemical and biological systems.

Physical Properties
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Property Value Reference

Molecular Formula C₁₃H₂F₁₀O [1]

Molecular Weight 364.14 g/mol [1]

Appearance
White to off-white crystalline

powder
[2]

Melting Point 77-80 °C [2]

Boiling Point 110 °C at 1.5 mmHg [2]

Density 1.6108 g/cm³ (estimate) [2]

Solubility Insoluble in water [2]

Chemical Properties
Property Value Reference

IUPAC Name
bis(2,3,4,5,6-

pentafluorophenyl)methanol
[1]

CAS Number 1766-76-3 [3]

pKa 10.97 ± 0.20 (Predicted) [2]

LogP 3.7 (Predicted) [1]

Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of

Decafluorobenzhydrol are essential for its practical application in research and development.

Synthesis of Decafluorobenzhydrol
A common method for the synthesis of Decafluorobenzhydrol involves the reaction of a

pentafluorophenyl Grignard reagent with an appropriate aldehyde. The following protocol is a

representative example.

Reaction Scheme:
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Caption: Synthesis of Decafluorobenzhydrol via Grignard Reaction.

Materials and Equipment:

Magnesium turnings

Pentafluorobromobenzene

Pentafluorobenzaldehyde

Anhydrous diethyl ether

Hydrochloric acid (1 M)

Saturated aqueous sodium bicarbonate

Saturated aqueous sodium chloride (brine)

Anhydrous magnesium sulfate

Round-bottom flask with reflux condenser and dropping funnel

Magnetic stirrer

Heating mantle
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Separatory funnel

Rotary evaporator

Procedure:

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),

place magnesium turnings.

Add a solution of pentafluorobromobenzene in anhydrous diethyl ether dropwise to the

magnesium turnings with stirring. The reaction is initiated, which is evident by the formation

of a cloudy solution. The mixture is then refluxed until most of the magnesium has reacted to

form the Grignard reagent, pentafluorophenylmagnesium bromide.

Cool the Grignard reagent solution to 0 °C in an ice bath.

Add a solution of pentafluorobenzaldehyde in anhydrous diethyl ether dropwise to the stirred

Grignard reagent.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2 hours.

Quench the reaction by slowly adding 1 M hydrochloric acid.

Transfer the mixture to a separatory funnel and separate the organic layer.

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and

brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure using a rotary evaporator to yield the crude product.

Purification by Recrystallization
The crude Decafluorobenzhydrol can be purified by recrystallization to obtain a crystalline

solid of high purity.

Procedure:
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Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., a mixture of

hexane and ethyl acetate).

If any insoluble impurities are present, perform a hot filtration.

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice

bath to induce crystallization.

Collect the crystals by vacuum filtration using a Büchner funnel.

Wash the crystals with a small amount of the cold recrystallization solvent.

Dry the purified crystals under vacuum.

Spectroscopic Characterization
The structure and purity of the synthesized Decafluorobenzhydrol are confirmed using

various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of Decafluorobenzhydrol.

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in a suitable

deuterated solvent (e.g., CDCl₃) in an NMR tube.

¹H NMR Spectroscopy:

Instrument: A 400 MHz or higher NMR spectrometer.

Parameters: Standard acquisition parameters for ¹H NMR are used.

Expected Signals: A singlet for the methine proton (CH-OH) and a broad singlet for the

hydroxyl proton (-OH). The chemical shift of the hydroxyl proton can vary depending on the

concentration and solvent.

¹³C NMR Spectroscopy:

Instrument: A 100 MHz or higher NMR spectrometer.
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Parameters: Proton-decoupled mode is typically used to simplify the spectrum.

Expected Signals: Signals corresponding to the carbon atoms of the pentafluorophenyl rings

and the methine carbon. The carbons attached to fluorine will show characteristic coupling

patterns.

¹⁹F NMR Spectroscopy:

Instrument: An NMR spectrometer equipped with a fluorine probe.

Parameters: Proton-decoupled mode is often used.

Expected Signals: Signals corresponding to the different fluorine environments in the

pentafluorophenyl rings.

Decafluorobenzhydrol Sample Dissolve in CDCl3 Transfer to NMR Tube Place in NMR Spectrometer

Acquire ¹H Spectrum

Acquire ¹³C Spectrum

Acquire ¹⁹F Spectrum

Data Analysis and
Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation (KBr Pellet):

Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg).
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Press the mixture into a thin, transparent pellet using a hydraulic press.

Procedure:

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Expected Bands: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to

the O-H stretching of the hydroxyl group. Characteristic absorptions for C-F bonds and the

aromatic rings will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Procedure:

Instrument: A mass spectrometer with a suitable ionization source (e.g., Electrospray

Ionization - ESI or Electron Impact - EI).

Analysis: The mass spectrum will show the molecular ion peak [M]⁺ or [M-H]⁻, confirming the

molecular weight of Decafluorobenzhydrol. Fragmentation patterns can provide further

structural information.

Potential Applications in Drug Development
The incorporation of fluorine atoms into drug candidates can significantly enhance their

pharmacological properties, including metabolic stability, binding affinity, and membrane

permeability. While specific biological activities for Decafluorobenzhydrol are not extensively

documented in publicly available literature, its structural motif suggests potential for

development in several therapeutic areas.

Fluorinated compounds are known to exhibit a range of biological activities, including

antimicrobial and anticancer effects.[4][5] The high lipophilicity of Decafluorobenzhydrol may

facilitate its transport across cell membranes. It is plausible that Decafluorobenzhydrol or its

derivatives could interact with various biological targets.
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Hypothetical Mechanism of Action - Cytotoxicity:

As a hypothetical example for visualization, if Decafluorobenzhydrol were found to induce

cytotoxicity in cancer cells, a potential mechanism could involve the induction of apoptosis

through the intrinsic pathway. This is a common mechanism for many anticancer agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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